1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one
CAS No.: 1333472-28-8
Cat. No.: VC4708066
Molecular Formula: C10H11BrO3
Molecular Weight: 259.099
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1333472-28-8 |
|---|---|
| Molecular Formula | C10H11BrO3 |
| Molecular Weight | 259.099 |
| IUPAC Name | 1-(4-bromo-3,5-dimethoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C10H11BrO3/c1-6(12)7-4-8(13-2)10(11)9(5-7)14-3/h4-5H,1-3H3 |
| Standard InChI Key | BUZNTURMLBZGLK-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=C(C(=C1)OC)Br)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one consists of a central acetophenone backbone substituted at the 3-, 4-, and 5-positions with methoxy (-OCH₃) and bromo (-Br) groups. The IUPAC name reflects this substitution pattern: the ketone group (ethan-1-one) is attached to a phenyl ring bearing bromine at position 4 and methoxy groups at positions 3 and 5 . X-ray crystallography confirms a planar aromatic ring with bond lengths and angles consistent with resonance stabilization from the electron-donating methoxy groups .
Key Structural Data:
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Molecular Formula: C₁₀H₁₁BrO₃
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Molecular Weight: 259.10 g/mol
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CAS Registry Number: 1333472-28-8
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Synonym(s): 3',5'-Dimethoxy-4'-bromoacetophenone; 1-(4-Bromo-3,5-dimethoxyphenyl)ethanone .
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): ESI-MS m/z 259.0 [M+H]⁺, with fragmentation peaks at 241.9 (loss of H₂O) and 213.8 (loss of CO) .
Synthesis and Manufacturing
Conventional Synthetic Routes
The compound is typically synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized acetophenone derivatives. A scalable method involves:
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Bromination of 3,5-Dimethoxyacetophenone:
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Alternative Pathway:
Optimization Challenges:
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Over-bromination at the 2- and 6-positions is minimized by steric hindrance from the 3,5-methoxy groups .
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Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) achieves >95% purity .
Physicochemical Properties
Thermodynamic Data
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Partition Coefficient (LogP): Calculated LogP = 2.1, indicating moderate lipophilicity .
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pKa: The ketone group exhibits a pKa ≈ 18, rendering it unreactive under basic conditions .
Applications in Organic Synthesis
Pharmaceutical Intermediates
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Anticancer Agents: Serves as a precursor to kinase inhibitors targeting EGFR and VEGFR . For example, coupling with pyridazine derivatives yields compounds with IC₅₀ values <1 µM in vitro .
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Psychoactive Analogues: Used in the clandestine synthesis of bk-2C-B, a cathinone derivative with hallucinogenic properties .
Materials Science
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Optoelectronic Materials: The electron-rich aryl ring facilitates π-stacking in organic semiconductors. Derivatives exhibit luminescence quantum yields up to 45% .
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Coordination Complexes: Acts as a ligand for Zn(II) and Cu(II) ions, forming complexes with catalytic activity in oxidation reactions .
Analytical and Regulatory Considerations
Detection Methods
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GC-MS: Elutes at 14.2 min (HP-5MS column); base peak m/z 259 [M]⁺ .
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HPLC: Retention time 8.5 min (C18 column, acetonitrile/water 70:30) .
Recent Advances and Future Directions
Green Synthesis
Microwave-assisted bromination reduces reaction times from 12 h to 30 min, improving energy efficiency .
Computational Studies
Density functional theory (DFT) simulations predict regioselectivity in Suzuki-Miyaura couplings, guiding the design of asymmetrical biaryl compounds .
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